molecular formula C12H15ClO3 B14136979 (4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid CAS No. 5825-95-6

(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid

Cat. No.: B14136979
CAS No.: 5825-95-6
M. Wt: 242.70 g/mol
InChI Key: RVJDCUKBSVUDTN-UHFFFAOYSA-N
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Description

(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid is an organic compound with the molecular formula C12H15ClO3. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro, isopropyl, and methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-methylphenoxyacetic acid with thionyl chloride to introduce the chloro group, followed by alkylation with isopropyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. This compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes. The pathways involved include the modulation of gene expression and interference with cell division and elongation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid is unique due to the specific positioning of its chloro, isopropyl, and methyl groups, which confer distinct chemical properties and biological activity. Its selective action on certain plant species makes it a valuable compound in agricultural applications .

Properties

CAS No.

5825-95-6

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetic acid

InChI

InChI=1S/C12H15ClO3/c1-7(2)9-5-11(16-6-12(14)15)8(3)4-10(9)13/h4-5,7H,6H2,1-3H3,(H,14,15)

InChI Key

RVJDCUKBSVUDTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)O)C(C)C)Cl

Origin of Product

United States

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